molecular formula C8H5NO4 B1302509 2-Nitroterephthalaldehyde CAS No. 39909-72-3

2-Nitroterephthalaldehyde

Cat. No.: B1302509
CAS No.: 39909-72-3
M. Wt: 179.13 g/mol
InChI Key: XKJZDFJGFMPBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroterephthalaldehyde is an organic compound with the molecular formula C8H5NO4. It is a derivative of terephthalaldehyde, where a nitro group is substituted at the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroterephthalaldehyde can be synthesized through a multi-step process starting from terephthalaldehyde. One common method involves the nitration of terephthalaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitroterephthalaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-nitroterephthalaldehyde involves its ability to undergo various chemical transformations, which can be exploited in different applications. For instance, its reduction to 2-aminoterephthalaldehyde allows it to interact with biological molecules, potentially serving as a fluorescent probe. The nitro group can also participate in electron transfer reactions, making it useful in redox chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Nitroterephthalaldehyde’s unique combination of aldehyde and nitro functional groups allows it to participate in a diverse range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-nitroterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZDFJGFMPBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372784
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39909-72-3
Record name 2-nitroterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitroterephthalaldehyde
Reactant of Route 2
Reactant of Route 2
2-Nitroterephthalaldehyde
Reactant of Route 3
2-Nitroterephthalaldehyde
Reactant of Route 4
Reactant of Route 4
2-Nitroterephthalaldehyde
Reactant of Route 5
Reactant of Route 5
2-Nitroterephthalaldehyde
Reactant of Route 6
2-Nitroterephthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.